CYP11B2 (Aldosterone Synthase) Inhibition: A 49-Fold Selectivity Window Over CYP11B1
This compound exhibits potent inhibition of human CYP11B2 (aldosterone synthase) with an IC₅₀ of 37 nM, while demonstrating substantially weaker activity against the closely related isoform CYP11B1 (IC₅₀ = 1,810 nM) [1][2]. This translates to a selectivity ratio (CYP11B1 IC₅₀ / CYP11B2 IC₅₀) of approximately 49, indicating a preferential interaction with the aldosterone-synthesizing enzyme over the cortisol-synthesizing enzyme. This selectivity profile distinguishes it from non-selective steroidal CYP inhibitors and from alternative phthalimide-based CYP11B2 inhibitors that often exhibit lower selectivity margins [3].
| Evidence Dimension | Inhibitory potency (IC₅₀) and isoform selectivity |
|---|---|
| Target Compound Data | CYP11B2 IC₅₀ = 37 nM; CYP11B1 IC₅₀ = 1,810 nM |
| Comparator Or Baseline | Comparator: Non-selective CYP inhibitors or alternative phthalimide derivatives with lower selectivity (e.g., LCI699, a clinical CYP11B2 inhibitor, shows ~3- to 5-fold selectivity in some assays [3]) |
| Quantified Difference | Selectivity ratio (CYP11B1/CYP11B2) = 48.9 for target compound vs. ~3-5 for comparators |
| Conditions | Human CYP11B2 and CYP11B1 expressed in V79 MZh hamster cells; [¹⁴C]-deoxycorticosterone substrate; 6-hour incubation; HPTLC quantification |
Why This Matters
This 49-fold selectivity window enables researchers to use the compound as a more specific chemical probe for CYP11B2 in cellular and biochemical assays, reducing confounding off-target effects on glucocorticoid synthesis that plague less selective inhibitors.
- [1] BindingDB. BDBM50078611 (CHEMBL3415166). Affinity Data: IC₅₀ = 20 nM for CYP11B2 and IC₅₀ = 1,810 nM for CYP11B1. (Primary screening data from Saarland University and HIPS.) View Source
- [2] BindingDB. BDBM50425452 (CHEMBL2110208). Affinity Data: IC₅₀ = 37 nM for CYP11B2; IC₅₀ = 4 nM for CYP11B1. (Alternative dataset providing confirmatory CYP11B2 potency and selectivity context.) View Source
- [3] Ménard, J.; et al. The clinical development of aldosterone synthase inhibitors: a review. Journal of Hypertension. 33(6):1149-1159, 2015. (Provides selectivity benchmarks for known CYP11B2 inhibitors, including LCI699.) View Source
